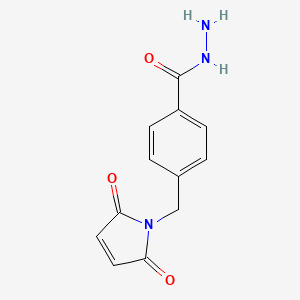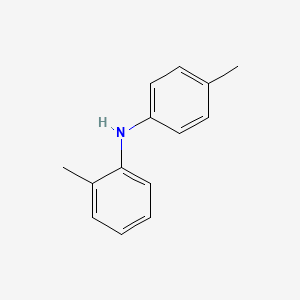![molecular formula C5H9NO2S B12930351 2-[(2-Oxopropyl)sulfanyl]acetamide CAS No. 823801-72-5](/img/structure/B12930351.png)
2-[(2-Oxopropyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Oxopropyl)thio)acetamide is an organic compound that features a thioether linkage and an acetamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxopropyl)thio)acetamide typically involves the reaction of acetamide with a suitable thiol compound under controlled conditions. One common method involves the use of phosphorus pentasulfide as a sulfurizing agent . The reaction is carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of 2-((2-Oxopropyl)thio)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions
2-((2-Oxopropyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetamides.
科学的研究の応用
2-((2-Oxopropyl)thio)acetamide has several scientific research applications:
作用機序
The mechanism of action of 2-((2-Oxopropyl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
類似化合物との比較
Similar Compounds
Acetamide, N-[4-[(2-oxopropyl)thio]phenyl]-: Similar structure but with a phenyl group attached to the acetamide nitrogen.
n-(4-((2-Oxopropyl)thio)phenyl)acetamide: Another similar compound with a phenyl group substitution.
Uniqueness
2-((2-Oxopropyl)thio)acetamide is unique due to its specific thioether linkage and acetamide functional group, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
823801-72-5 |
|---|---|
分子式 |
C5H9NO2S |
分子量 |
147.20 g/mol |
IUPAC名 |
2-(2-oxopropylsulfanyl)acetamide |
InChI |
InChI=1S/C5H9NO2S/c1-4(7)2-9-3-5(6)8/h2-3H2,1H3,(H2,6,8) |
InChIキー |
PJRPIAQRQZFQSO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CSCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


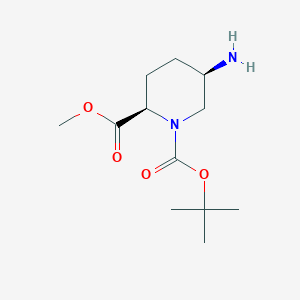
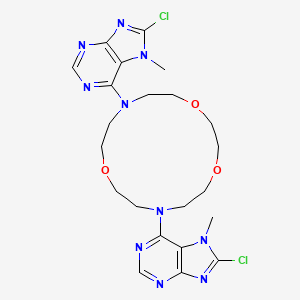

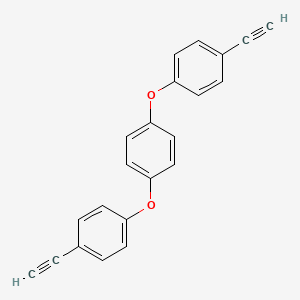

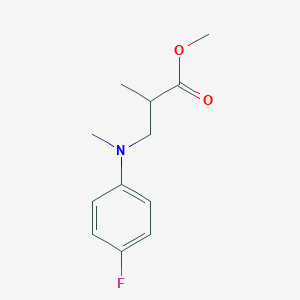
![4-Chloro-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12930308.png)
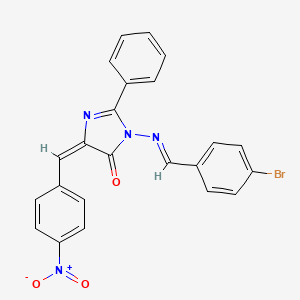
methanone](/img/structure/B12930317.png)
![9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-](/img/structure/B12930331.png)

